molecular formula C30H32N4O2S B2782726 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 689228-63-5

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2782726
CAS No.: 689228-63-5
M. Wt: 512.67
InChI Key: PLMNWZPUFMPUDW-UHFFFAOYSA-N
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Description

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C30H32N4O2S and its molecular weight is 512.67. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S/c35-28(31-17-16-23-10-4-1-5-11-23)22-37-30-32-27-15-14-25(33-18-8-3-9-19-33)20-26(27)29(36)34(30)21-24-12-6-2-7-13-24/h1-2,4-7,10-15,20H,3,8-9,16-19,21-22H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNWZPUFMPUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure features a quinazoline core, a piperidine ring, and a sulfanylacetamide group, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N6O2SC_{26}H_{28}N_{6}O_{2}S with a molecular weight of 488.61 g/mol. The compound's structure can be represented as follows:

  • InChI Key : DYCSKHKXMFWNNU-UHFFFAOYSA-N
  • SMILES : CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide exhibit significant anticonvulsant properties. For instance, derivatives of N'-benzyl 2-amino acetamides showed effective anticonvulsant activity in animal models, surpassing traditional medications like phenobarbital in efficacy . This suggests that the target compound may also possess similar properties due to its structural similarities.

COX Inhibition

Compounds within the quinazoline family have been explored for their COX (cyclooxygenase) inhibitory activities, particularly COX-2. Studies have shown that certain derivatives exhibit substantial COX-2 inhibition, which is crucial for anti-inflammatory effects. For example, some synthesized quinazoline derivatives achieved up to 47.1% COX-2 inhibition at concentrations of 20 μM . Given the structural characteristics of our compound, it may also demonstrate COX inhibitory activity.

The biological activity of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide likely involves interactions with specific enzymes or receptors. The sulfanyl group may facilitate binding to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways remain to be elucidated but may involve anti-inflammatory and anticonvulsant mechanisms.

Research Findings and Case Studies

Several studies have investigated similar compounds for their biological activities:

StudyFindings
Anticonvulsant activities of N'-benzyl 2-amino acetamides exceeded those of phenobarbital (ED50 = 22 mg/kg).
Quinazoline derivatives showed COX-2 inhibition up to 47.1% at 20 μM concentration.
Various derivatives were synthesized to explore their potential as enzyme inhibitors and in therapeutic applications.

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